molecular formula C9H6F2O2 B13314483 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13314483
M. Wt: 184.14 g/mol
InChI Key: QWWIKUMTBNBZEH-UHFFFAOYSA-N
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Description

4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the molecular formula C9H6F2O2. It is a member of the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of two fluorine atoms at positions 4 and 7, a methyl group at position 2, and a dihydrobenzofuran ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. The reaction typically requires the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of fluorine atoms at positions 4 and 7, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

4,7-difluoro-2-methyl-1-benzofuran-3-one

InChI

InChI=1S/C9H6F2O2/c1-4-8(12)7-5(10)2-3-6(11)9(7)13-4/h2-4H,1H3

InChI Key

QWWIKUMTBNBZEH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(C=CC(=C2O1)F)F

Origin of Product

United States

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